An In-Depth Technical Guide to Procyanidin B4: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to Procyanidin B4: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin B4, a B-type proanthocyanidin, is a natural flavonoid dimer found in a variety of plant sources, including grape seeds, litchi pericarp, and cinnamon. It is formed by the condensation of a (+)-catechin unit and a (-)-epicatechin unit linked by a C4-C8 bond. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of procyanidin B4. A substantial body of research has highlighted its potent antioxidant and anti-inflammatory properties, which are primarily mediated through the modulation of key cellular signaling pathways, including the Nrf2-ARE, NF-κB, and MAPK pathways. This document summarizes key quantitative data, details experimental protocols for its extraction, analysis, and biological evaluation, and provides visual representations of its mechanisms of action to support further research and development.
Chemical Structure and Properties
Procyanidin B4 is structurally defined as catechin-(4α→8)-epicatechin.[1] Its fundamental chemical and physical properties are summarized in the tables below.
Identification and Chemical Formula
| Property | Value | Reference(s) |
| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | [2][3] |
| CAS Number | 29106-51-2 | [1][2] |
| Molecular Formula | C₃₀H₂₆O₁₂ | |
| Molecular Weight | 578.52 g/mol | |
| SMILES | C1--INVALID-LINK--O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O">C@HO | |
| InChI | InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1 |
Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | Powder | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
| UV-Vis (λmax) | ~280 nm (in Methanol) | |
| Storage | Desiccate at -20°C |
Natural Sources and Biosynthesis
Procyanidin B4 is naturally present in a variety of plants. Notable sources include grape seeds (Vitis vinifera), litchi pericarp (Litchi chinensis), and beer.
The biosynthesis of procyanidin B4 occurs via the flavonoid pathway. The process begins with the synthesis of flavan-3-ol monomers, (+)-catechin and (-)-epicatechin. These monomers are derived from the general phenylpropanoid pathway. The dimerization of a (+)-catechin unit and a (-)-epicatechin unit through a C4-C8 linkage forms procyanidin B4.
Biological Activities and Mechanisms of Action
Procyanidin B4 exhibits significant antioxidant and anti-inflammatory activities, which are central to its potential therapeutic applications.
Quantitative Data on Biological Activity
| Activity | Assay | IC₅₀ Value | Reference(s) |
| Antioxidant | DPPH radical scavenging | 12.15 µM | |
| Antioxidant | Superoxide radical scavenging (NBT) | 8.67 µM | |
| Anti-inflammatory | Nitric Oxide (NO) production in LPS-induced RAW 264.7 cells | 1.44 µM |
Signaling Pathway Modulation
Procyanidin B4 is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like procyanidin B4, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
The anti-inflammatory effects of procyanidin B4 are partly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Procyanidins have been shown to inhibit the activation of the IKK complex, thereby preventing IκB degradation and keeping NF-κB in the cytoplasm.
Experimental Protocols
Extraction and Isolation of Procyanidin B4 from Grape Seeds
This protocol describes a general method for the extraction and isolation of procyanidin B4 from grape seeds.
Materials:
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Grape seeds
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Acetone
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Methanol
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Ethyl acetate
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n-Hexane
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Water (deionized)
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Sephadex LH-20 resin
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High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
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Grinding: Grind dried grape seeds into a fine powder.
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Defatting: Extract the powder with n-hexane to remove lipids. Air-dry the defatted powder.
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Extraction: Extract the defatted powder with a 70% acetone/water solution with stirring at room temperature. Repeat the extraction multiple times.
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Solvent Removal: Combine the extracts and remove the acetone using a rotary evaporator under reduced pressure.
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Liquid-Liquid Partitioning: Partition the aqueous extract with ethyl acetate. Collect the ethyl acetate phase, which contains the procyanidins.
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Drying: Dry the ethyl acetate phase over anhydrous sodium sulfate and evaporate to dryness.
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Column Chromatography: Dissolve the crude extract in methanol and apply it to a Sephadex LH-20 column. Elute with a stepwise gradient of methanol in water to separate the procyanidins based on their degree of polymerization.
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HPLC Purification: Further purify the fractions containing dimeric procyanidins using a preparative HPLC system with a C18 column and a mobile phase gradient of acetonitrile and water (with a small percentage of formic or acetic acid).
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Identification: Identify procyanidin B4 based on its retention time compared to a standard and confirm its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantification of Procyanidin B4 by HPLC
Instrumentation:
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HPLC system with a UV detector
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C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid or acetic acid (HPLC grade)
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Procyanidin B4 standard
Procedure:
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Standard Preparation: Prepare a stock solution of procyanidin B4 standard in methanol. Create a series of dilutions to generate a calibration curve.
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Sample Preparation: Dissolve the extracted and purified sample in the mobile phase or methanol. Filter through a 0.45 µm syringe filter.
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Chromatographic Conditions:
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A typical gradient would be to start with a low percentage of B, increase it over time to elute the compounds, and then return to the initial conditions to re-equilibrate the column.
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Flow Rate: 1.0 mL/min
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Column Temperature: 25-30 °C
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Detection Wavelength: 280 nm
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Analysis: Inject the standards and samples into the HPLC system.
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Quantification: Identify the procyanidin B4 peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of procyanidin B4 in the sample by using the calibration curve generated from the standards.
DPPH Radical Scavenging Assay
This assay measures the antioxidant activity of procyanidin B4 by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
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DPPH solution in methanol
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Procyanidin B4 sample dissolved in methanol
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Methanol
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96-well microplate
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Microplate reader
Procedure:
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Preparation: In a 96-well plate, add different concentrations of the procyanidin B4 sample to the wells.
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Reaction: Add the DPPH solution to each well. A control well should contain only methanol and the DPPH solution.
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Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
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Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
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IC₅₀ Determination: The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the sample concentration.
Conclusion
Procyanidin B4 is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its mechanism of action involves the modulation of critical signaling pathways, making it a molecule of interest for the development of new therapeutic agents and nutraceuticals. The experimental protocols provided in this guide offer a foundation for researchers to extract, quantify, and evaluate the biological activities of procyanidin B4, facilitating further exploration of its potential health benefits.
